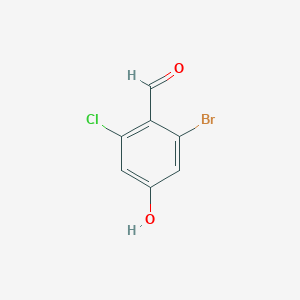

2-Bromo-6-chloro-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKICZQMPQYKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor-Based Halogenation Approaches

A common strategy for the synthesis of 2-bromo-6-chloro-4-hydroxybenzaldehyde involves a stepwise halogenation of a 4-hydroxybenzaldehyde (B117250) precursor. This approach necessitates a thorough understanding of electrophilic aromatic substitution reactions and the directing effects of the functional groups present.

The initial step in this synthetic sequence is the regioselective bromination of 4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. In the case of 4-hydroxybenzaldehyde, the powerful directing effect of the hydroxyl group dominates, favoring electrophilic substitution at the positions ortho to it (the 3 and 5 positions).

To achieve the desired bromination at the 2-position, it is often necessary to first protect the highly activating hydroxyl group. This can be accomplished by converting it into a less activating group, such as an ether or an ester. This modification alters the electronic properties of the ring and can influence the regioselectivity of the subsequent bromination step. For instance, converting the hydroxyl group to a methoxy (B1213986) group can still lead to a mixture of products, but may provide a higher yield of the ortho-brominated product compared to the direct bromination of the unprotected phenol (B47542).

Alternatively, specific brominating agents and reaction conditions can be employed to favor ortho-bromination. The choice of solvent and temperature can play a crucial role in controlling the regioselectivity of the reaction.

Once 2-bromo-4-hydroxybenzaldehyde (B1278919) or its protected precursor is obtained, the next step involves the regioselective introduction of a chlorine atom at the 6-position. The existing substituents on the ring—the protected hydroxyl, the aldehyde, and the bromine atom—will all influence the position of the incoming chlorine atom.

The bromine atom at the 2-position and the protected hydroxyl group at the 4-position will direct the incoming electrophile. The challenge lies in selectively introducing the chlorine atom at the 6-position without displacing the bromine or substituting at other available positions. This often requires careful selection of the chlorinating agent and precise control of the reaction conditions to achieve the desired 2-bromo-6-chloro isomer. Common chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

To enhance the regioselectivity and efficiency of the halogenation steps, various catalytic systems can be employed. Lewis acids are commonly used as catalysts in electrophilic aromatic halogenation reactions. They function by polarizing the halogen-halogen bond, making the halogen more electrophilic and thus more reactive towards the aromatic ring. The choice of catalyst can significantly influence the outcome of the reaction, including the regioselectivity.

For the halogenation of phenols and their derivatives, catalysts can help to control the position of substitution. For instance, certain catalysts may favor ortho-halogenation over para-substitution. Research into catalytic systems for the selective halogenation of substituted phenols is an active area of investigation, with the aim of developing more efficient and selective synthetic methods.

Advanced Synthetic Routes

In addition to the classical precursor-based halogenation approaches, more advanced synthetic methodologies can be utilized for the synthesis of this compound. These routes often offer greater control over the regiochemistry of the substitution pattern.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orguwindsor.cawikipedia.orgchem-station.com This technique involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the ortho position with high regioselectivity. baranlab.orguwindsor.cawikipedia.orgchem-station.com

For the synthesis of this compound, a DoM strategy could be employed on a protected 4-hydroxybenzaldehyde derivative. The hydroxyl group would first need to be converted into a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate. The aldehyde group may also require protection, for example, as an acetal, to prevent its reaction with the organolithium base.

Once the substrate is appropriately protected, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation at the 2-position, directed by the DMG. The resulting aryllithium intermediate can then be sequentially quenched with electrophilic bromine and chlorine sources to introduce the desired halogens at the 2- and 6-positions. Subsequent deprotection of the hydroxyl and aldehyde groups would yield the final product. This method offers a high degree of control over the substitution pattern, making it an attractive route for the synthesis of polysubstituted aromatic compounds.

An alternative synthetic approach involves the introduction of the aldehyde functional group at a later stage of the synthesis. This strategy would begin with a precursor that already contains the desired 2-bromo-6-chloro-4-hydroxy substitution pattern on the aromatic ring, but with a different functional group at the 1-position that can be subsequently oxidized to an aldehyde.

For example, the synthesis could start from 2-bromo-6-chloro-4-hydroxytoluene. The methyl group of this precursor can be oxidized to an aldehyde using a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), chromium trioxide (CrO₃), or potassium permanganate (B83412) (KMnO₄). epo.org The reaction conditions for the oxidation must be carefully controlled to avoid over-oxidation of the aldehyde to a carboxylic acid or degradation of the aromatic ring. This approach provides a convergent route to the target molecule, where the complex halogenation pattern is established first, followed by the introduction of the aldehyde functionality.

Multistep Synthesis from Readily Available Precursors

The synthesis of this compound is typically achieved through a multistep process starting from common, commercially available chemicals. The most direct conceptual pathway involves the sequential halogenation of a simpler phenol or benzaldehyde (B42025) derivative.

One primary strategy begins with 4-hydroxybenzaldehyde. This precursor already contains the required aldehyde and hydroxyl groups in the correct para relationship. The synthesis then proceeds by introducing the bromine and chlorine atoms onto the aromatic ring. This involves two separate electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde, substitution occurs at the two ortho positions. Careful control of reagents and conditions is necessary to achieve the desired 2,6-disubstitution pattern and prevent the formation of other isomers.

An alternative multistep approach starts with a p-cresol (B1678582) derivative, such as 2-chloro-p-cresol or 2-bromo-p-cresol. google.com In this route, the aromatic ring already possesses the hydroxyl group and one of the necessary halogen atoms. The subsequent steps would involve the introduction of the second halogen atom, followed by the oxidation of the methyl group at the para position to form the aldehyde. This oxidation is a key step and can be accomplished using various reagents known to convert benzylic methyl groups into aldehydes.

A third, more complex pathway could be adapted from methods used for similar halogenated benzaldehydes, starting from an aniline (B41778) derivative. orgsyn.org This would involve a sequence such as the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction to introduce one or both halogens, and a separate reaction to install the aldehyde functionality. orgsyn.org

The following table summarizes potential multistep synthetic pathways:

| Starting Precursor | Key Intermediate(s) | Major Reaction Types |

| 4-Hydroxybenzaldehyde | 2-Chloro-4-hydroxybenzaldehyde or 2-Bromo-4-hydroxybenzaldehyde | Electrophilic Aromatic Substitution (Halogenation) |

| 2-Bromo-p-cresol | 2-Bromo-6-chloro-p-cresol | Electrophilic Aromatic Substitution, Oxidation |

| 2-Chloro-4-aminophenol | 2-Chloro-4-formylphenyldiazonium salt | Diazotization, Sandmeyer Reaction, Formylation |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. The parameters for the key halogenation steps are of particular importance. Drawing parallels from the synthesis of similar compounds like 2-bromo-5-hydroxybenzaldehyde, several factors can be fine-tuned. chemicalbook.com

Solvent Choice : The choice of solvent can influence the reactivity and selectivity of the halogenation. A relatively non-polar solvent like dichloromethane (B109758) (CH2Cl2) is often used as it can dissolve the organic precursor without strongly coordinating to the electrophile, allowing for a controlled reaction. chemicalbook.com

Temperature Control : Temperature plays a crucial role in controlling the rate of reaction and preventing over-halogenation or degradation. For electrophilic bromination, the reaction may be initiated at a moderately elevated temperature (e.g., 35-38°C) to ensure the dissolution of starting materials and facilitate the reaction. chemicalbook.com Subsequently, cooling the mixture significantly (e.g., to 0°C or below) can induce crystallization of the product, which aids in its isolation and increases the recovered yield. chemicalbook.com

Stoichiometry : The molar ratio of the halogenating agent to the substrate must be precisely controlled. Using a slight excess (e.g., 1.02 equivalents) of the halogenating agent can help drive the reaction to completion, but a large excess risks the formation of poly-halogenated byproducts. chemicalbook.com

Rate of Addition : Slow, dropwise addition of the halogenating agent (e.g., liquid bromine) helps to maintain control over the reaction temperature, which is often exothermic, and ensures a homogenous reaction mixture, preventing localized high concentrations of the electrophile that could lead to side reactions. chemicalbook.com

Reaction Time : Allowing the reaction to stir for an extended period (e.g., overnight) after the addition of reagents can ensure that it proceeds to completion for maximum conversion of the starting material. chemicalbook.com

Systematic approaches like Design of Experiments (DoE) can be employed to efficiently explore the interplay between these variables and identify the optimal conditions for yield enhancement.

| Parameter | Condition | Rationale for Optimization |

| Temperature | 35-40°C during addition, then cooled to 0°C for precipitation | Controls reaction rate, prevents side reactions, and maximizes product recovery. chemicalbook.com |

| Solvent | Dichloromethane (CH2Cl2) | Provides good solubility for reactants without interfering with the reaction mechanism. chemicalbook.com |

| Reagent Ratio | ~1.0 equivalent of halogenating agent | Prevents incomplete reaction and minimizes the formation of polyhalogenated impurities. chemicalbook.com |

| Addition Rate | Slow, dropwise | Manages exothermic heat release and avoids localized excess of reagent. chemicalbook.com |

Industrial Production Methodologies and Purification Techniques

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires methodologies that are efficient, cost-effective, and safe. Industrial production would likely begin with readily available bulk precursors. The process would be streamlined to minimize steps and maximize throughput.

For large-scale synthesis, the use of continuous flow reactors may be favored over traditional batch reactors. Flow chemistry offers superior control over heat transfer, reaction time, and mixing, which is particularly advantageous for managing potentially exothermic halogenation reactions. This enhanced control leads to better consistency, higher yields, and improved safety profiles.

Purification is a critical stage in industrial production to ensure the final product meets required specifications. The primary techniques employed are robust and scalable.

Crystallization : This is a cornerstone of industrial purification. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled, allowing the desired compound to crystallize while impurities remain in the mother liquor. The process of cooling the reaction mixture to induce precipitation is a form of this. chemicalbook.com

Filtration : The solid, purified product is separated from the liquid phase using industrial-scale filtration equipment, such as a Nutsche filter-dryer. chemicalbook.com

Washing : The isolated solid (filter cake) is washed with a cold solvent or a mixture of solvents (e.g., n-heptane/dichloromethane) to remove residual impurities adhering to the crystal surface. chemicalbook.com

Drying : The final step involves drying the purified product under vacuum to remove all traces of solvent, yielding a stable, solid final product. chemicalbook.com

While techniques like column chromatography are invaluable at the lab scale, they are often less practical for bulk manufacturing due to high solvent consumption and lower throughput. chemicalbook.com Therefore, an emphasis is placed on optimizing the crystallization step to achieve the desired purity without the need for chromatography.

| Production Stage | Industrial Technique | Purpose |

| Reaction | Continuous Flow Reactor | Enhanced control over temperature and mixing; improved safety and scalability. |

| Initial Isolation | Precipitation/Crystallization | Separation of crude product from the reaction mixture. chemicalbook.com |

| Purification | Re-crystallization & Washing | Removal of soluble impurities to achieve high product purity. chemicalbook.com |

| Final Processing | Vacuum Drying | Removal of residual solvents to yield the final, stable compound. chemicalbook.com |

Protection and Deprotection Strategies for Hydroxyl and Aldehyde Moieties

In more complex syntheses where this compound is used as an intermediate, it may be necessary to selectively mask the reactive hydroxyl or aldehyde groups. Protecting groups are temporarily installed to prevent these functionalities from interfering with subsequent reactions and are later removed to restore the original structure.

Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with strong bases, organometallic reagents, or certain oxidizing/reducing agents.

Common Protecting Groups : Ethers are the most common protecting groups for phenols. Examples include the methoxymethyl (MOM) ether and various benzyl (B1604629) (Bn) ethers (e.g., benzyl, p-methoxybenzyl). nih.gov

Protection Reaction : The MOM group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like potassium carbonate. nih.gov Similarly, benzyl ethers are formed using the corresponding benzyl halide (e.g., benzyl bromide) and a base.

Deprotection : MOM ethers are typically cleaved under acidic conditions. Benzyl ethers are robust but can be removed via catalytic hydrogenolysis, a method that would also reduce the aldehyde unless it is also protected. Demethylation of a methoxy group, a form of a protected hydroxyl, can be achieved with a strong Lewis acid like boron tribromide (BBr3). chemicalbook.com

Protection of the Aldehyde Group: The aldehyde group is electrophilic and susceptible to attack by nucleophiles. It can also be easily oxidized to a carboxylic acid or reduced to an alcohol.

Common Protecting Groups : The most common strategy is to convert the aldehyde into an acetal. Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable.

Protection Reaction : Acetal formation is an acid-catalyzed reaction where the aldehyde is treated with the diol, typically with removal of water to drive the equilibrium towards the product.

Deprotection : Acetals are stable to bases, organometallic reagents, and many reducing agents but are readily hydrolyzed back to the aldehyde using aqueous acid.

| Functional Group | Protecting Group | Protection Reagents | Deprotection Reagents |

| Hydroxyl (-OH) | Methoxymethyl (MOM) Ether | MOMCl, K2CO3 | Aqueous Acid (e.g., HCl) |

| Hydroxyl (-OH) | Benzyl (Bn) Ether | Benzyl Bromide, K2CO3 | H2, Pd/C (Hydrogenolysis) |

| Aldehyde (-CHO) | Cyclic Acetal | Ethylene Glycol, H+ (catalyst) | Aqueous Acid (e.g., HCl, H2SO4) |

Chemical Transformations and Reaction Mechanisms

Reactions of the Aldehyde Functional Group

The aldehyde functional group of 2-bromo-6-chloro-4-hydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-6-chloro-4-hydroxybenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Additionally, while the aldehyde itself is oxidized to a carboxylic acid, the phenolic hydroxyl group can be oxidized to form quinone derivatives under certain conditions.

| Reaction Type | Product | Common Reagents |

| Aldehyde Oxidation | Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) |

| Hydroxyl Oxidation | Quinone | [Specific reagents not detailed in sources] |

The oxidation of an aldehyde to a carboxylic acid typically proceeds through a hydrate intermediate. In the presence of an oxidizing agent like potassium permanganate (KMnO₄) or a chromium-based reagent (e.g., CrO₃ in acidic solution), the aldehyde first reacts with water to form a geminal diol (hydrate).

The general mechanism involves the following steps:

Hydration: The aldehyde carbonyl is attacked by water to form the hydrate, which is in equilibrium with the aldehyde.

Oxidant Attack: The oxidizing agent (e.g., HCrO₄⁻, formed from CrO₃ and water) attacks the hydrogen atom attached to the former carbonyl carbon of the hydrate.

Electron Transfer: The reaction proceeds via a transfer of electrons, which can be envisioned as the removal of the hydrogen atom with its two bonding electrons (as a hydride ion) or a stepwise process. In the case of chromic acid, a chromate ester is often formed as an intermediate.

Product Formation: The intermediate collapses, eliminating the reduced form of the oxidizing agent and yielding the carboxylic acid.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2-bromo-6-chloro-4-hydroxyphenyl)methanol. This is a fundamental transformation in organic synthesis. The reduction is typically accomplished using hydride-based reducing agents.

| Starting Material | Product | Common Reducing Agents |

| This compound | (2-bromo-6-chloro-4-hydroxyphenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Sodium borohydride (NaBH₄) is a milder reagent often preferred for its selectivity for aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also reduce other functional groups if present.

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to condensation reactions. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds. The compound can form covalent bonds with nucleophilic sites on various molecules.

Aldehydes react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine to form oximes. These are condensation reactions where a molecule of water is eliminated.

Imine Formation: The reaction with a primary amine (R-NH₂) involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. This intermediate then dehydrates, typically under slightly acidic conditions, to yield the C=N double bond of the imine.

Oxime Formation: Similarly, the reaction with hydroxylamine (NH₂OH) follows the same mechanistic pathway of addition-elimination to produce an oxime, which contains a C=N-OH functional group.

The general mechanism for this process can be described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).

Aromatic aldehydes that lack α-hydrogens, such as this compound, cannot undergo self-condensation via the aldol reaction because they cannot form an enolate. However, they are excellent electrophilic partners in crossed-aldol or Claisen-Schmidt condensations. nih.govkhanacademy.org In this reaction, the aromatic aldehyde condenses with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. nih.gov

Another important related reaction is the Knoevenagel condensation. merckmillipore.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base. merckmillipore.comsigmaaldrich.com The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield a stable, unsaturated product. merckmillipore.com Similarly, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the corresponding carboxylic acid to produce an α,β-unsaturated carboxylic acid. researchgate.net

Condensation Reactions with Nucleophiles

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in derivatization and oxidation reactions.

In multi-step syntheses, the reactivity of the hydroxyl group can interfere with reactions targeting other parts of the molecule. To prevent unwanted side reactions, it is often necessary to temporarily protect this group. Protection/deprotection is a common strategy in the synthesis of complex organic molecules. For instance, during transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the acidic proton of the hydroxyl group can react with organometallic reagents or interfere with the catalyst. Converting the hydroxyl group into an ether, such as a silyl ether, masks its reactivity, allowing for selective modification of the halogen substituents. After the desired transformation is complete, the protecting group can be removed under specific conditions to regenerate the hydroxyl functionality.

Table 1: Common Protecting Groups for Phenolic Hydroxyl Groups

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C |

| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acidic conditions (e.g., HCl) |

The electron-rich phenol (B47542) ring is susceptible to oxidation, which can lead to a variety of products, including quinones or ring-opened species. osti.gov The specific outcome depends heavily on the oxidant and reaction conditions. Direct oxidation of the aromatic ring can sometimes lead to polymerization or degradation, especially under harsh conditions. sci-hub.se

A notable transformation for hydroxybenzaldehydes is the Dakin oxidation. This reaction involves treating the phenolic aldehyde with hydrogen peroxide in a basic medium. wikipedia.org The aldehyde group is replaced by a hydroxyl group, converting 4-hydroxybenzaldehydes into hydroquinones. wikipedia.org While this reaction is common for the parent compound, the influence of the halogen substituents on the efficiency and outcome of the Dakin oxidation of this compound requires specific investigation.

Another potential pathway is the oxidation of the aldehyde group itself to a carboxylic acid, although the phenolic hydroxyl group can complicate this transformation by directing oxidative attack to the ring. Selective oxidation of the aldehyde in the presence of a phenol often requires carefully chosen reagents and conditions.

Reactions Involving Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the aromatic ring are key handles for synthetic modification, primarily through substitution and coupling reactions. Their reactivity is enhanced by the presence of the electron-withdrawing aldehyde group.

Aromatic rings bearing electron-withdrawing groups are activated towards attack by nucleophiles, leading to the displacement of a leaving group, such as a halide, in a reaction known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is widely employed to couple an organohalide with an organoboron compound. nih.govmdpi.com

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps, which is often the rate-determining step in these catalytic cycles. This difference in reactivity allows for the potential for selective coupling at the bromine-substituted position of this compound. Such reactions provide a pathway to introduce a wide variety of substituents (alkyl, alkenyl, aryl, etc.) onto the aromatic ring. nih.govprinceton.edu As mentioned previously, protection of the hydroxyl group is often a prerequisite for successful cross-coupling to avoid side reactions.

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound (protected) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-6-chloro-4-hydroxybenzaldehyde (protected) |

When a molecule contains multiple potential leaving groups, controlling the regioselectivity of the substitution reaction is a significant synthetic challenge. In this compound, a nucleophile or a metal catalyst can potentially react at either the C-Br or C-Cl bond.

In SNAr reactions , the relative leaving group ability typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. masterorganicchemistry.com This trend suggests that the chlorine atom might be preferentially substituted over the bromine atom. However, factors like steric hindrance and the specific nature of the nucleophile and reaction conditions can alter this selectivity. wuxiapptec.com

In transition metal-catalyzed cross-coupling reactions , the selectivity is primarily governed by the ease of oxidative addition of the C-X bond to the metal center. The bond strength order is C-Cl > C-Br, making the weaker C-Br bond more susceptible to cleavage. This generally leads to selective reaction at the bromine position. Therefore, by choosing the appropriate reaction type (SNAr vs. cross-coupling), one can potentially control which halogen is substituted. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of reactivity and guide the development of selective functionalization strategies. wuxiapptec.com

Cyclization Reactions for Heterocyclic Compound Formation

While specific research detailing the cyclization reactions of this compound for the formation of heterocyclic compounds is not extensively documented in the available literature, the structural features of this molecule—a phenolic hydroxyl group ortho to an aldehyde—make it a suitable precursor for the synthesis of various heterocyclic systems. The Knoevenagel condensation is a prominent method for the synthesis of coumarins from salicylaldehyde derivatives. scienceinfo.comnih.govnih.gov This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, typically in the presence of a basic catalyst such as piperidine. scienceinfo.comic.ac.uk

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde group of this compound and the active methylene compound. This is followed by an intramolecular cyclization (lactone formation) involving the hydroxyl group, which leads to the formation of a substituted coumarin ring. The nature of the substituent at the 3-position of the resulting coumarin is determined by the specific active methylene compound used in the reaction.

Based on established synthetic protocols for substituted salicylaldehydes, a variety of heterocyclic compounds can be anticipated from the cyclization reactions of this compound. The following table outlines potential cyclization reactions with various active methylene compounds to yield corresponding 7-bromo-5-chloro-coumarin derivatives.

| Reactant | Reagent | Catalyst | Product | Heterocyclic System |

|---|---|---|---|---|

| This compound | Diethyl malonate | Piperidine | Ethyl 7-bromo-5-chloro-2-oxo-2H-chromene-3-carboxylate | Coumarin |

| This compound | Ethyl acetoacetate | Piperidine | 3-Acetyl-7-bromo-5-chloro-2H-chromen-2-one | Coumarin |

| This compound | Malononitrile | Piperidine | 7-Bromo-5-chloro-2-oxo-2H-chromene-3-carbonitrile | Coumarin |

| This compound | Ethyl cyanoacetate | Piperidine | Ethyl 7-bromo-5-chloro-2-oxo-2H-chromene-3-carboxylate | Coumarin |

The general mechanism for the formation of these coumarin derivatives involves the deprotonation of the active methylene compound by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in this compound. The resulting intermediate undergoes dehydration to form a substituted alkene. Subsequent intramolecular transesterification or lactonization, facilitated by the phenolic hydroxyl group, leads to the formation of the stable, six-membered lactone ring characteristic of coumarins. The reaction is typically driven to completion by the removal of water.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2-Bromo-6-chloro-4-hydroxybenzaldehyde, both one-dimensional and two-dimensional NMR techniques are employed to assign every proton and carbon atom, confirming the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic and aldehyde regions, plus a signal for the phenolic hydroxyl group. The aldehyde proton (-CHO) typically appears as a singlet far downfield, generally in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton (-OH) signal is also a singlet, but its chemical shift can vary depending on the solvent and concentration; it is often observed between 5.0 and 8.0 ppm. The two aromatic protons on the ring are chemically non-equivalent and are expected to appear as two distinct singlets, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon of the aldehyde group is the most deshielded, typically appearing around 190 ppm. The aromatic carbons show distinct signals in the 110-160 ppm range. The carbon bearing the hydroxyl group (C4) is expected at a higher chemical shift (more deshielded) compared to other ring carbons, while the carbons bonded to the bromine (C2) and chlorine (C6) atoms are also significantly influenced by the electronegativity of the halogens.

Predicted NMR Data for this compound

The following table contains predicted data based on typical chemical shift values for similar structures. Actual experimental values may vary.

| ¹H NMR | Multiplicity | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde-H | Singlet | ~10.0 | -CHO |

| Aromatic-H | Singlet | ~7.5 - 7.8 | H-3 or H-5 |

| Aromatic-H | Singlet | ~7.5 - 7.8 | H-5 or H-3 |

| Hydroxyl-H | Singlet | ~5.0 - 8.0 | -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde-C | ~190 | C=O |

| Aromatic-C | ~155 - 160 | C-OH (C4) |

| Aromatic-C | ~130 - 135 | C-CHO (C1) |

| Aromatic-C | ~125 - 130 | C-Cl (C6) |

| Aromatic-C | ~120 - 125 | C-Br (C2) |

| Aromatic-C | ~115 - 120 | C-H (C3 or C5) |

| Aromatic-C | ~115 - 120 | C-H (C5 or C3) |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this molecule, COSY would be of limited use for the aromatic system as the protons are isolated, but it can confirm the absence of coupling between the aldehyde, hydroxyl, and aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons (H-3 and H-5) to their corresponding carbon atoms (C-3 and C-5), allowing for their definitive assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton signal should show a correlation to the C-1, C-2, and C-6 carbons. The aromatic proton at H-3 would show correlations to C-1, C-2, C-4, and C-5. These long-range correlations act like a puzzle, allowing researchers to piece together the entire molecular framework and confirm the substitution pattern without any doubt.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch is expected to produce a characteristic, though sometimes weak, peak around 2700-2900 cm⁻¹.

C=O Stretch (Aldehyde): A very strong and sharp absorption peak is expected around 1680-1700 cm⁻¹ due to the carbonyl stretching of the aldehyde group. This peak's position can be influenced by conjugation with the aromatic ring.

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-X Stretch (Halogens): The stretching vibrations for the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are found in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 500 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aldehyde C-H | Stretch | 2700 - 2900 | Weak to Medium |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O | Stretch | 1200 - 1300 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of ions with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.

For this compound (C₇H₄BrClO₂), HRMS can verify its molecular formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, which serves as a definitive signature for the presence of these two halogens.

Calculated Exact Masses for this compound Ions

| Ion Formula | Adduct | Isotopic Composition | Calculated m/z |

| [C₇H₄BrClO₂]⁻ | [M-H]⁻ | ¹²C₇¹H₄⁷⁹Br³⁵Cl¹⁶O₂ | 232.90126 |

| [C₇H₄BrClO₂]⁻ | [M-H]⁻ | ¹²C₇¹H₄⁸¹Br³⁵Cl¹⁶O₂ | 234.89921 |

| [C₇H₄BrClO₂]⁻ | [M-H]⁻ | ¹²C₇¹H₄⁷⁹Br³⁷Cl¹⁶O₂ | 234.89831 |

| [C₇H₅BrClO₂]⁺ | [M+H]⁺ | ¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁶O₂ | 234.91691 |

| [C₇H₅BrClO₂]⁺ | [M+H]⁺ | ¹²C₇¹H₅⁸¹Br³⁵Cl¹⁶O₂ | 236.91486 |

| [C₇H₅BrClO₂]⁺ | [M+H]⁺ | ¹²C₇¹H₅⁷⁹Br³⁷Cl¹⁶O₂ | 236.91396 |

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides the exact coordinates of each atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound must first be grown, often through slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. By analyzing the diffraction pattern of the scattered X-rays, the electron density map and, subsequently, the complete molecular structure can be resolved.

The planarity of the benzene ring.

The precise bond lengths of C-Br, C-Cl, C-O, C=O, and C-C bonds.

The bond angles within the aromatic ring and the aldehyde substituent.

The conformation of the aldehyde and hydroxyl groups relative to the ring.

The crystal packing arrangement and any significant intermolecular forces, such as hydrogen bonds involving the phenolic hydroxyl group, which dictate the solid-state architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For substituted benzaldehydes, DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and predict a wide range of chemical characteristics. These calculations form the foundation for understanding the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

In a comprehensive DFT study on the related compound 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap was calculated. For 2-Bromo-6-chloro-4-hydroxybenzaldehyde, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO, conversely, would likely be distributed over the electron-withdrawing aldehyde group and the aromatic ring. A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and more reactive. The presence of multiple electron-withdrawing halogens (bromine and chlorine) and an electron-donating hydroxyl group creates a complex electronic environment that influences these orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) This table illustrates typical values for a related molecule, 5-Bromo-2-Hydroxybenzaldehyde, calculated via DFT/B3LYP/6-311++G(d,p) basis set, to demonstrate the type of data obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.4 |

| Energy Gap (ΔE) | 4.4 |

Note: Data is illustrative and based on a closely related compound.

Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the aldehyde and hydroxyl groups.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. This area would be most prominent around the hydrogen of the hydroxyl group and the carbon of the aldehyde group.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of reactivity at specific atomic sites, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. These calculations help in understanding and predicting the outcomes of various chemical reactions.

DFT calculations are crucial for predicting the regioselectivity of reactions, such as further electrophilic substitution on the aromatic ring. By calculating the energies of possible intermediates formed during a reaction, the most favorable reaction pathway and the major product can be determined. For this compound, the directing effects of the existing bromo, chloro, hydroxyl, and aldehyde groups are complex. Computational modeling can elucidate the combined electronic and steric influences that dictate where a new substituent will attach to the ring. For instance, computational models can be used to predict the regioselectivity in cross-coupling reactions.

While the planar nature of the core benzaldehyde (B42025) structure limits the scope of stereoselectivity, computational modeling would be essential for predicting the stereochemical outcomes of reactions involving the addition of chiral reagents to the aldehyde group.

Theoretical Investigations of Substituent Effects on Chemical Properties

The chemical properties of this compound are dictated by the interplay of its four substituents. Theoretical studies allow for a systematic analysis of these effects:

Aldehyde Group (-CHO): A meta-directing, deactivating group that withdraws electron density from the ring through resonance and induction.

Hydroxyl Group (-OH): An ortho-, para-directing, activating group that donates electron density through resonance.

Computational Spectroscopic Prediction and Validation

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.

In a study on the similar molecule 2-bromo-4-chlorobenzaldehyde, DFT calculations were used to predict its infrared (IR) spectrum. The calculated vibrational frequencies, after applying a scaling factor, showed good agreement with the experimental data, allowing for a confident assignment of the observed spectral bands, such as the characteristic carbonyl (C=O) stretching frequency. A similar approach for this compound would allow for the theoretical prediction of its IR, Raman, and NMR spectra. Time-Dependent DFT (TD-DFT) calculations can further predict electronic transitions, providing theoretical UV-Visible absorption spectra.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (Illustrative) This table presents data for a related molecule, 2-bromo-4-chlorobenzaldehyde, to illustrate the correlation between theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1735 | 1701 |

| Aromatic C-H Stretch | 3088 | 3080 |

| C-Cl Stretch | 745 | 742 |

| C-Br Stretch | 668 | 665 |

Note: Data is illustrative and based on a closely related compound.

This predictive capability is invaluable for structural confirmation and for understanding how specific vibrations are influenced by the molecule's unique substitution pattern.

Applications As a Synthetic Precursor and Advanced Building Block

Intermediate in Complex Organic Molecule Synthesis

2-Bromo-6-chloro-4-hydroxybenzaldehyde is a recognized intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The presence of four different functional points—the aldehyde, hydroxyl, bromo, and chloro substituents—on the aromatic ring allows for a programmed, stepwise introduction of new functionalities. Chemists can leverage the differential reactivity of these groups to build molecular complexity in a controlled manner. For instance, the aldehyde can be modified while keeping the halogens intact for later cross-coupling reactions, making the compound a versatile scaffold for assembling diverse chemical structures.

Precursor for Diverse Derivatization for Functionalization

The true synthetic utility of this compound lies in its capacity to undergo a wide array of chemical transformations at its specific functional groups. This allows for the synthesis of a large library of derivatives with tailored properties.

The primary routes for derivatization include:

Reactions at the Aldehyde Group: The aldehyde function is a gateway to numerous chemical structures. It can be reduced to form a corresponding alcohol (a hydroxymethyl group) or oxidized to yield a carboxylic acid. Furthermore, it readily undergoes condensation reactions, such as the formation of acetals, which can serve as a protective strategy during subsequent synthetic steps. guidechem.com A particularly important transformation is the condensation with primary amines to form Schiff bases (imines), a cornerstone of its use in ligand design.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and acidic, enabling reactions such as etherification (e.g., with alkyl halides like methyl iodide) or esterification. guidechem.com These modifications can alter the solubility and electronic properties of the molecule.

Reactions involving the Halogen Atoms: The bromine and chlorine atoms are key sites for forming new carbon-carbon or carbon-heteroatom bonds. The bromine atom, in particular, is well-suited for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. guidechem.com The halogens can also be replaced through nucleophilic aromatic substitution reactions under specific conditions.

The table below summarizes the principal derivatization pathways for this compound.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Aldehyde | Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcohol (Hydroxymethyl) |

| Aldehyde | Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic Acid |

| Aldehyde | Acetal Formation | Alcohol/Diol, Acid catalyst | Acetal/Ketal |

| Aldehyde | Schiff Base Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxyl | Etherification (Williamson) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (e.g., Methoxy) |

| Hydroxyl | Esterification | Acyl chloride or Anhydride, Base | Ester |

| Bromo/Chloro | Nucleophilic Substitution | Strong nucleophiles (e.g., amines, thiols), Basic conditions | Substituted Benzaldehydes |

| Bromo | Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck), etc., Palladium catalyst | Biaryls, Stilbenes, etc. |

Role in the Synthesis of Agrochemicals and Dyes

This compound is utilized in the production of agrochemicals and dyes. In the field of agrochemicals, halogenated aromatic structures are common motifs in molecules exhibiting fungicidal, herbicidal, or insecticidal properties. The presence of both bromine and chlorine, combined with the other reactive handles, allows for the incorporation of this benzaldehyde (B42025) derivative into more complex potential agrochemicals.

In dye synthesis, substituted benzaldehydes are fundamental building blocks for various classes of chromophores. The aromatic ring forms the core of the chromophore, while the hydroxyl group can act as a powerful electron-donating group (auxochrome), influencing the color and fastness of the resulting dye. The halogen substituents also modulate the electronic properties and can enhance properties like photostability.

Building Block for Ligand Design in Coordination Chemistry

This compound is an exemplary building block for designing ligands for metal complexes. Its structure is particularly well-suited for the synthesis of Schiff base ligands.

The synthetic process involves the condensation of the aldehyde group with a primary amine. The resulting imine nitrogen and the adjacent phenolic oxygen form a bidentate 'N,O' chelate pocket that can effectively coordinate to a variety of metal ions. The stability and electronic properties of the resulting metal complex are influenced by the entire ligand structure. The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring can tune the electron density at the donor atoms, thereby modifying the redox potential and catalytic activity of the coordinated metal center. This makes it a valuable precursor for creating custom ligands for applications in catalysis, materials science, and chemical sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-chloro-4-hydroxybenzaldehyde?

- Methodology : The synthesis typically involves multi-step halogenation and oxidation. For example:

Bromination/Chlorination : Use directed ortho-metalation (DoM) on a protected benzaldehyde precursor to introduce bromine and chlorine substituents regioselectively.

Oxidation : Employ controlled oxidation (e.g., using MnO₂ or CrO₃) to convert a methyl or hydroxymethyl group to the aldehyde functionality.

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, as competing halogenation pathways can reduce yields .

Q. How should researchers handle and store this compound given limited toxicological data?

- Methodology :

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Monitor for discoloration or precipitate formation as stability indicators .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic splitting patterns).

- FT-IR : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- XRD : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration determination .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and frontier molecular orbitals (HOMO-LUMO gaps) .

- Basis Sets : Apply polarized basis sets (e.g., 6-311+G(d,p)) for accurate geometry optimization.

- Applications : Predict reactivity sites for nucleophilic/electrophilic attacks and substituent effects on redox potentials .

Q. What strategies resolve contradictions in reaction yields during synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically to identify optimal conditions.

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or trapping experiments to detect intermediates (e.g., radical species in halogenation).

- Analytical Cross-Check : Compare HPLC purity data with NMR integration to confirm yield discrepancies .

Q. How to determine the crystal structure using X-ray diffraction and SHELX software?

- Methodology :

Crystallization : Grow single crystals via slow evaporation in a solvent like DCM/hexane.

Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.

Refinement : Process data with SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factors and electron density maps .

Q. What are the challenges in regioselective functionalization of this compound?

- Methodology :

- Steric/Electronic Effects : Bromine and chlorine substituents direct electrophiles to specific positions. Use computational models (DFT) to predict regioselectivity.

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent unwanted side reactions during cross-coupling (e.g., Suzuki-Miyaura) .

Q. How to analyze substituent effects on biological activity using derivatives of this compound?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., varying halogens or replacing -OH with -OCH₃) and test against target enzymes or cell lines.

- Docking Simulations : Use AutoDock Vina to model interactions with protein active sites. Correlate binding energies (ΔG) with IC₅₀ values from assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.